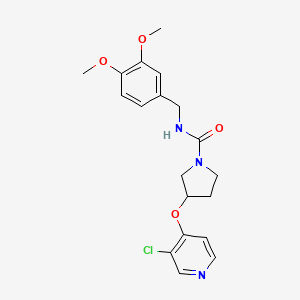

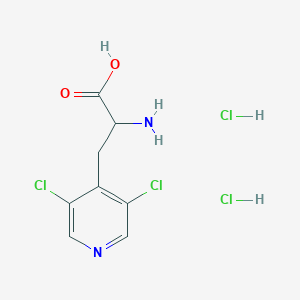

![molecular formula C17H17BrO3S B2982727 3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone CAS No. 883793-67-7](/img/structure/B2982727.png)

3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone, also known as 4-Bromophenylsulfonyl-3,4-dimethoxybenzylpropionone, is a synthetic compound used in the laboratory for a variety of applications. It is a white powder that is soluble in water and other organic solvents. This compound has been studied for its potential use in a variety of scientific research applications, including drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone is a versatile intermediate used in the synthesis of various chemical entities. For instance, it is instrumental in creating compounds with potential antiandrogen properties, as demonstrated through the resolution of nonsteroidal antiandrogens for determining the active enantiomer's absolute configuration (Tucker & Chesterson, 1988). Similarly, its role in preparing 1,2-Dis(1,3-diphenylpropan-2-yl)disulfane showcases its utility in synthesizing novel compounds with distinct crystal structures, providing insights into molecular interactions and stability (Feng, 2013).

Chemical Reactions and Transformations

This compound serves as a building block in various chemical reactions, including the preparation of sulfur-transfer agents. Its reactivity allows for the generation of compounds that can be used in further synthetic applications, highlighting its significance in developing sulfur-containing molecules (Klose, Reese, & Song, 1997). Moreover, its involvement in multi-coupling reactions demonstrates its versatility in synthesizing highly functionalized sulfones, which are valuable in diverse chemical syntheses (Auvray, Knochel, & Normant, 1985).

Material Science and Polymer Research

The compound's derivatives have been explored in material science, especially in developing transparent aromatic polyimides with high refractive indices and small birefringences. These materials are significant for applications requiring materials with excellent optical properties and thermal stability (Tapaswi et al., 2015). This exploration underscores the compound's potential in contributing to advancements in material sciences, particularly in creating novel polymers with desirable physical and chemical properties.

Antioxidant and Antimicrobial Activities

Investigations into the compound's derivatives have revealed promising antioxidant properties, which are pivotal in combating oxidative stress-related diseases. The synthesis of bromophenol derivatives from bis(3,4-dimethoxyphenyl)methanone and their evaluated antioxidant activities highlight the potential therapeutic applications of these compounds (Balaydın et al., 2010). Furthermore, the evaluation of halogenated phenyl derivatives against common and emerging yeasts and molds indicates the compound's relevance in developing new antifungal agents, offering a novel approach to addressing fungal infections (Buchta et al., 2004).

properties

IUPAC Name |

3-(4-bromophenyl)sulfanyl-1-(3,4-dimethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO3S/c1-20-16-8-3-12(11-17(16)21-2)15(19)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDHSPBCOOWFGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2982644.png)

![4-[2-(4-Chlorophenyl)-5-methylpyrrol-1-YL]-N,N-dimethylaniline](/img/structure/B2982650.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2982651.png)

![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)